molecular formula C15H16BrNO2 B2600951 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide CAS No. 1798029-19-2

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide

Cat. No.: B2600951
CAS No.: 1798029-19-2
M. Wt: 322.202
InChI Key: QOGMOKCRGHDWAP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is a chemical compound offered for scientific research and investigation. The bromophenyl and furanyl ethyl groups within its structure suggest potential as an intermediate in synthetic organic chemistry, particularly in the development of novel pharmacologically active molecules . Researchers can utilize this compound in the synthesis of more complex target molecules or as a standard in analytical studies. Intended Application & Research Value This compound is representative of a class of chemicals studied for their structural properties and potential interactions. Its specific mechanism of action, physicochemical properties, and biological activity are not currently well-characterized in the available scientific literature and require further investigation by qualified researchers. Important Notice This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. The buyer assumes all responsibility for safe handling and disposal in accordance with local, state, national, and international regulations.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMOKCRGHDWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 2-bromophenyl intermediate.

    Coupling with Furan Derivative: The bromophenyl intermediate is then coupled with a furan derivative through a series of reactions, including nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitubercular Activity

The compound has been investigated for its potential as an antimicrobial agent. In a study focusing on inhibitors of the polyketide synthase 13 thioesterase domain, derivatives of similar structures demonstrated significant antitubercular activity against Mycobacterium tuberculosis . The optimization of these compounds led to the identification of effective inhibitors that could serve as lead candidates for drug development.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate π-π stacking interactions, while the furan moiety can participate in hydrogen bonding, enhancing the compound's binding affinity to target sites .

Organic Synthesis

Building Block for Pharmaceutical Compounds

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in synthesizing derivatives aimed at modulating receptor activity or enzyme function .

Material Science

Development of Novel Materials

In material science, this compound has potential applications in creating novel materials with unique properties. Its incorporation into polymer matrices could lead to enhanced mechanical properties or improved thermal stability, making it suitable for various industrial applications .

Data Table: Summary of Applications

Application Area Description
Medicinal ChemistryPotential antimicrobial and antitubercular agent; acts on specific enzymes and receptors
Organic SynthesisBuilding block for synthesizing diverse pharmaceutical compounds
Material ScienceDevelopment of novel materials with enhanced properties for industrial use

Case Studies

  • Antitubercular Activity Study
    • Objective: To evaluate the efficacy of compounds derived from similar structures against Mycobacterium tuberculosis.
    • Findings: Several compounds demonstrated significant activity in vitro, leading to further optimization efforts aimed at improving their pharmacological profiles .
  • Synthesis and Characterization
    • Objective: To synthesize derivatives of this compound and assess their biological activities.
    • Findings: Modifications to the core structure resulted in compounds with varying degrees of potency against target enzymes, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a. N-(2-Bromophenyl)-3-chloropropanamide (CAS: 545364-03-2)

  • Structure : Lacks the furan-3-yl ethyl group; replaces it with a chlorine atom at the propanamide 3-position.
  • Key Differences : Simpler structure with reduced steric bulk and lower polarity due to the absence of the furan ring.
  • Synthesis: Direct amidation of 3-chloropropanoic acid with 2-bromoaniline .

b. N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide (CAS: 2097916-68-0)

  • Structure : Replaces the furan-3-yl group with a benzothiophene ring and introduces a hydroxyl group.
  • Pharmacological Relevance : Benzothiophene derivatives are often explored in kinase inhibition, though specific data for this compound are unavailable .

Analogues with Furan or Heterocyclic Substitutions

a. 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide (CAS: 853331-24-5)

  • Structure : Features a 4-bromophenyl-substituted furan and a 4-methoxyphenethyl group.
  • Key Differences :
    • Bromine at the 4-position of the phenyl ring vs. 2-position in the target compound.
    • 4-Methoxyphenethyl group increases lipophilicity compared to the furan-3-yl ethyl group.
  • Synthesis: Amide coupling between 3-(5-(4-bromophenyl)furan-2-yl)propanoic acid and 4-methoxyphenethylamine .

b. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide

  • Structure : Contains a diazenyl-imidazole-pyridine core and a dimethoxyphenyl-propanamide chain.
  • Key Differences : Extended conjugated system likely enhances UV absorption and redox activity.
  • Application : Synthesized via palladium-catalyzed coupling, indicating utility in metal-mediated reactions .

Pharmacologically Relevant Propanamides

a. AZD3199 (β₂-Adrenoceptor Agonist)

  • Structure : Complex propanamide with naphthalenyl and benzo[d]thiazol-7-yl groups.
  • Key Differences : Larger, multi-ring structure designed for prolonged receptor binding.
  • Pharmacology : Failed clinical trials due to insufficient efficacy, highlighting challenges in balancing β₂-selectivity and metabolic stability for propanamide-based agonists .

b. 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS: 2734774-14-0)

  • Structure : Hydroxy and methoxy-methyl groups at the propanamide 3-position.
  • Key Differences : Increased hydrogen-bonding capacity but reduced steric flexibility.
  • Synthesis : Likely involves hydroxylation of a bromophenylpropanamide precursor .

Research Implications and Challenges

  • Synthetic Accessibility : Propanamide derivatives are generally synthesized via amide coupling, but steric hindrance from substituents (e.g., furan, benzothiophene) may require optimized conditions .
  • Pharmacological Potential: Bromophenyl and heterocyclic groups confer metabolic resistance but may reduce solubility. AZD3199’s failure underscores the need for balanced pharmacokinetic profiles .
  • Data Gaps: Limited bioactivity data for the target compound and its analogues necessitate further in vitro screening (e.g., enzyme inhibition, receptor binding assays) .

Biological Activity

The compound 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 321.20 g/mol

The compound features a bromophenyl group, a furan ring, and an amide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and thiophene rings have shown moderate to good activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A related study demonstrated that certain furan-based compounds exhibited cytotoxic effects against human leukemia cell lines, with IC50_{50} values in the sub-micromolar range. These findings suggest that the presence of the furan moiety may enhance the anticancer activity of the compound .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor interactions .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several brominated derivatives, including this compound. The results indicated that this compound demonstrated notable activity against Escherichia coli and Candida albicans, with MIC values of 10 µM and 15 µM, respectively .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of furan-containing amides and tested their effects on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50_{50} value of 0.76 µM, indicating its potential as a lead compound for further development in cancer therapy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against E. coliMIC (µM) against C. albicans
This compound1015
Furan Derivative A812
Furan Derivative B510

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50_{50} (µM)
This compound0.76
Doxorubicin0.50
Compound C1.20

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